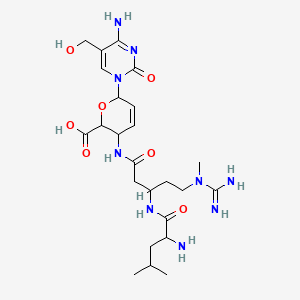

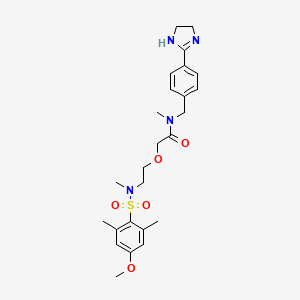

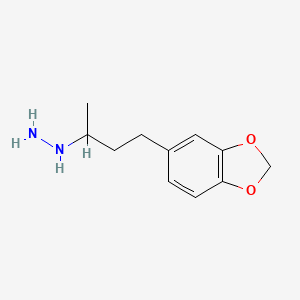

![molecular formula C18H22Cl2O5 B1680794 (3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid CAS No. 154566-12-8](/img/structure/B1680794.png)

(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid

Descripción general

Descripción

SB 204990 is a cell-permeable prodrug form of SB 201076, an inhibitor of ATP citrate lyase. SB 204990 inhibits fatty acid and cholesterol synthesis in HepG2 cells in a concentration-dependent manner. Oral administration of SB 204990 (25 mg/kg) reduces plasma levels of the lipoproteins VLDL, LDL, and HDL by 21, 40, and 22%, respectively, in dogs. It also reduces VLDL synthesis and plasma cholesterol and triglyceride levels in rats in a dose-dependent manner.

SB-204990 is the prodrug of the potent ATP citrate-lyase inhibitor SB-201076. SB-204990, when administered orally to rats, was absorbed into the systemic circulation; pharmacologically relevant concentrations of SB-201076 were recovered in the liver. SB-204990 (25 mg/kg per day) also decreased plasma cholesterol levels (by up to 23%) and triglyceride levels (by up to 38%) in the dog, preferentially decreasing low-density lipoprotein compared with high-density lipoprotein cholesterol levels. SB-204990 is an important enzyme in controlling substrate supply for lipid synthesis de novo and a potential enzyme target for hypolipidaemic intervention.

Aplicaciones Científicas De Investigación

1. Biochemistry: Inhibition of ATP Citrate Lyase (ACLY)

Summary of Application

SB 204990 is primarily used as an inhibitor of ATP citrate lyase (ACLY), an enzyme crucial for the synthesis of cholesterol and fatty acids. By inhibiting ACLY, SB 204990 can reduce the production of these lipids, which is particularly useful in studies related to metabolic diseases and cancer.

Methods of Application

In vitro studies often use HepG2 cells, a human liver cancer cell line, to assess the compound’s efficacy. The compound is typically solubilized in DMSO and added to cell cultures at varying concentrations to determine its dose-dependent effects.

Results

SB 204990 has been shown to inhibit cholesterol and fatty acid synthesis in HepG2 cells in a dose-dependent manner. It has also been observed to suppress the growth of cancer cells exhibiting aerobic glycolysis .

2. Pharmacology: Hypolipidemic Effects

Summary of Application

The hypolipidemic effects of SB 204990 are of interest in pharmacological research, particularly for the development of treatments for high cholesterol and related conditions.

Methods of Application

The compound is administered orally in animal models, such as mice, rats, and dogs, to evaluate its effects on lipid levels in vivo. The dosage and frequency are carefully controlled to assess the therapeutic window and safety profile.

Results

Studies have reported hypocholesterolemic and hypolipidaemic efficacy in vivo when SB 204990 is included in the diet of animal models .

3. Cancer Research: Antiproliferative Activity

Summary of Application

SB 204990’s role in cancer research stems from its ability to inhibit ACLY, which is often upregulated in cancer cells, leading to increased lipid synthesis necessary for rapid cell division.

Methods of Application

Cancer cell lines are treated with SB 204990 to observe its effects on cell proliferation and viability. The compound’s impact on the cell cycle and apoptosis is also studied using flow cytometry and other molecular biology techniques.

Results

The compound has been found to induce G1 cell cycle arrest in several cancer cell lines and increase mitochondrial membrane potential, leading to apoptosis .

7. Endocrinology: Thyroid Cancer Treatment

Summary of Application

SB 204990 has been studied for its potential use in treating thyroid cancer, particularly anaplastic thyroid cancer, where it may inhibit cell growth and enhance the effects of other cancer treatments.

Methods of Application

Thyroid cancer cell lines, such as FTC-133 and 8505C, are treated with SB 204990 to assess its impact on cell growth and viability. The compound is also tested in combination with other cancer drugs like sorafenib to evaluate potential synergistic effects.

Results

The treatment with SB 204990 has shown to suppress monolayer cell growth and clonogenic ability in a dose-dependent manner. It also induced apoptosis, as evidenced by increased sub-G1 cells, annexin V-positive cells, caspase-3 activation, and PARP1 cleavage .

8. Molecular Biology: Mitochondrial Function

Summary of Application

In molecular biology, SB 204990 is used to study mitochondrial function due to its ability to increase mitochondrial membrane potential, which is crucial for understanding energy production and apoptosis in cells.

Methods of Application

Various cell lines are exposed to SB 204990, and mitochondrial membrane potential is measured using fluorescent dyes and flow cytometry. This helps in determining the compound’s effect on cellular energy metabolism.

Results

SB 204990 has been found to increase mitochondrial membrane potential and induce G1 cell cycle arrest in several cancer cell lines, suggesting its role in regulating cell survival and death .

9. Osteology: Bone Formation and Differentiation

Summary of Application

Research has explored the role of SB 204990 in osteogenic differentiation and bone formation, potentially contributing to the development of treatments for bone-related diseases.

Methods of Application

Osteoblast cell cultures are treated with SB 204990, and markers of osteogenic differentiation, such as alkaline phosphatase activity and mineralization, are assessed.

Results

Studies indicate that SB 204990 can stimulate β-catenin acetylation, which is associated with active mitochondria supporting osteogenic differentiation .

10. Nutraceutical Research: Cholesterol-Lowering Supplements

Summary of Application

SB 204990’s cholesterol-lowering properties are of interest in the development of nutraceuticals aimed at managing cholesterol levels through dietary supplements.

Methods of Application

The compound is tested in animal models for its ability to lower cholesterol when administered as a dietary supplement, alongside measurements of its bioavailability and safety profile.

Results

Animal studies have shown that SB 204990 can effectively reduce cholesterol levels, suggesting its potential as an ingredient in nutraceutical products .

12. Cardiovascular Research: Atherosclerosis Prevention

Summary of Application

Given its role in lipid metabolism, SB 204990 is studied for its potential to prevent atherosclerosis by reducing lipid accumulation in arterial walls.

Methods of Application

Animal models prone to atherosclerosis are treated with SB 204990, and the progression of the disease is monitored through imaging and histological analysis.

Results

The compound has demonstrated potential in reducing the development of atherosclerotic plaques, indicating its possible use in preventing cardiovascular diseases .

Propiedades

IUPAC Name |

2-[(3S,5R)-5-[6-(2,4-dichlorophenyl)hexyl]-3-hydroxy-2-oxooxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2O5/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14-10-18(24,11-16(21)22)17(23)25-14/h7-9,14,24H,1-6,10-11H2,(H,21,22)/t14-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNLFYTHYWDAU-KDOFPFPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)[C@]1(CC(=O)O)O)CCCCCCC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S)-rel-5-[6-(2,4-Dichlorophenyl)hexyl]tetrahydro-3-hydroxy-2-oxo-3-furanaceticacid | |

CAS RN |

154566-12-8 | |

| Record name | SB 204990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154566128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.